molecular formula C34H23N3 B14576987 2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2'-biquinoline CAS No. 61667-96-7

2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2'-biquinoline

Cat. No.: B14576987
CAS No.: 61667-96-7
M. Wt: 473.6 g/mol
InChI Key: YHXKHSDFRBMIPG-UHFFFAOYSA-N
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Description

2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2’-biquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a quinoline moiety, which is known for its wide range of biological and pharmacological activities. The structure of 2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2’-biquinoline includes a phenyl group and a quinoline group connected through a methylene bridge, forming a biquinoline system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2’-biquinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2’-biquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline moiety, leading to different substituted quinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and phenyl derivatives, which can exhibit different biological and pharmacological properties.

Scientific Research Applications

2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2’-biquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2’-biquinoline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, quinoline derivatives have been shown to inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a single quinoline ring.

    2-Phenylquinoline: Similar structure but lacks the biquinoline system.

    Biquinoline: Contains two quinoline rings but without the phenyl group.

Uniqueness

2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2’-biquinoline is unique due to its complex structure, which combines a phenyl group, a quinoline group, and a biquinoline system. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

61667-96-7

Molecular Formula

C34H23N3

Molecular Weight

473.6 g/mol

IUPAC Name

2-[phenyl(quinolin-2-yl)methylidene]-1-quinolin-2-ylquinoline

InChI

InChI=1S/C34H23N3/c1-2-13-27(14-3-1)34(30-21-18-24-10-4-7-15-28(24)35-30)32-22-19-26-12-6-9-17-31(26)37(32)33-23-20-25-11-5-8-16-29(25)36-33/h1-23H

InChI Key

YHXKHSDFRBMIPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C3N2C4=NC5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6

Origin of Product

United States

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